5-(4-bromophenyl)-3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

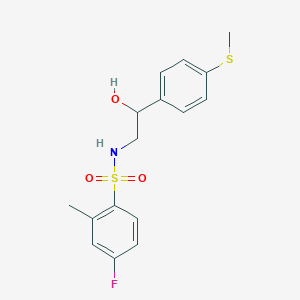

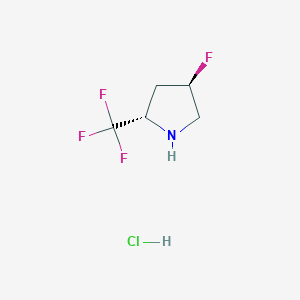

The compound “5-(4-bromophenyl)-3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . They are known for their various biological activities and are used in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would have a pyrazole core, substituted with phenyl and 4-bromophenyl groups. The pyrazole ring would also be substituted with a tosyl group, which is a sulfonyl group connected to a methyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the bromine atom and the tosyl group could influence properties like polarity, solubility, and reactivity .Aplicaciones Científicas De Investigación

Antiproliferative Agents in Cancer Treatment

Pyrazole derivatives, including compounds structurally related to 5-(4-bromophenyl)-3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole, have been extensively studied for their potential as antiproliferative agents in cancer treatment. A study by Ananda et al. (2017) demonstrated that certain pyrazole derivatives exhibited significant cytotoxic effects against breast cancer and leukemic cells, suggesting their potential in developing small molecule inhibitors for leukemia and breast cancer treatment (Ananda et al., 2017).

Fluorescence and Spectroscopic Studies

Pyrazoline derivatives have been subject to fluorescence and spectroscopic studies due to their unique chemical properties. Ibrahim et al. (2016) synthesized and characterized new pyrazoline derivatives, including 5-(4-bromophenyl)-3-(5-chlorothiophen-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole, revealing fluorescence emissions in the blue region of the visible spectrum. Such properties make these derivatives interesting for applications in material sciences and as fluorescent markers (Ibrahim et al., 2016).

Vibrational and Electronic Absorption Spectral Studies

The vibrational and electronic absorption spectra of similar pyrazole compounds have been analyzed, providing insight into their molecular structure and potential applications in various fields, including pharmaceuticals and materials science. A study by Prasad et al. (2012) involved the analysis of vibrational spectra of a similar pyrazole compound, contributing to understanding the compound's stability and intramolecular charge transfer (Prasad et al., 2012).

Synthesis and Characterization of Pyrazole Derivatives

The synthesis and characterization of pyrazole derivatives have been a focus of research due to their diverse applications. Studies like that by Leelakumar et al. (2022) have explored the synthesis of pyrazole analogues, providing valuable information for their potential use in pharmaceutical and chemical industries (Leelakumar et al., 2022).

Potential in Cross-Coupling Reactions

Pyrazole-containing compounds have been utilized as ligands in metal complexes for cross-coupling reactions, indicating their significance in chemical synthesis and industrial applications. Ocansey et al. (2018) reported the use of pyrazole-based ligands in bis(pyrazolyl)palladium complexes, highlighting their potential in Suzuki–Miyaura cross-coupling reactions (Ocansey et al., 2018).

Direcciones Futuras

The future research directions for this compound could involve exploring its potential biological activities, given the known activities of other pyrazole derivatives . Additionally, its reactivity could be explored in the context of synthetic chemistry, potentially leading to the development of new synthetic methods .

Mecanismo De Acción

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

Similar compounds have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities suggest that the compound may interact with its targets to induce changes that inhibit the growth or function of certain cells or organisms.

Biochemical Pathways

Similar compounds have been shown to affect various biological processes, such as inflammation and cell proliferation . These effects suggest that the compound may interact with multiple biochemical pathways, leading to downstream effects that contribute to its overall biological activity.

Result of Action

Similar compounds have been reported to exhibit antiviral, anti-inflammatory, and anticancer activities , suggesting that the compound may have similar effects at the molecular and cellular levels.

Propiedades

IUPAC Name |

3-(4-bromophenyl)-2-(4-methylphenyl)sulfonyl-5-phenyl-3,4-dihydropyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19BrN2O2S/c1-16-7-13-20(14-8-16)28(26,27)25-22(18-9-11-19(23)12-10-18)15-21(24-25)17-5-3-2-4-6-17/h2-14,22H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWLXPQFSNMVULD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-bromophenyl)-3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chloro-4-methylphenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![tert-butyl N-[(2R)-3-amino-2-methylpropyl]carbamate](/img/structure/B2689757.png)

![N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2689759.png)

![N-{2-[1-(2-chloroacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2689761.png)

![N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2689763.png)

![(Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2689766.png)

![ethyl 6-ethyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2689768.png)

![Methyl 3-(1,3-benzodioxol-5-yl)-3-[(2-chloroacetyl)amino]propanoate](/img/structure/B2689774.png)

![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2689775.png)